molecular formula C21H16N2O2 B1316038 Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate CAS No. 229020-86-4

Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate

Cat. No. B1316038
M. Wt: 328.4 g/mol
InChI Key: BOPARTZFXUIWDL-UHFFFAOYSA-N
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Description

Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate is a chemical compound with the CAS Number: 229020-86-4 . It has a molecular weight of 328.37 and its IUPAC name is ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate .


Molecular Structure Analysis

The Inchi Code for Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate is 1S/C21H16N2O2/c1-2-25-21(24)19-18-13-8-4-6-10-16(13)22-17(18)11-14-12-7-3-5-9-15(12)23-20(14)19/h3-11,22-23H,2H2,1H3 . This code provides a specific textual identifier for the molecular structure.


Physical And Chemical Properties Analysis

Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate has a density of 1.4±0.1 g/cm^3 . Its boiling point is 616.7±35.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.8 mmHg at 25°C and an enthalpy of vaporization of 91.5±3.0 kJ/mol . The flash point is 326.8±25.9 °C .

Scientific Research Applications

Synthesis and Ligand Properties

Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate and its derivatives have been synthesized through various methods. One significant derivative, 5,11-dihydroindolo[3,2-b]carbazole-6,12-dicarbaldehyde, is noted for being an extremely efficient ligand for the TCDD (Ah) receptor (Tholander & Bergman, 1999). This demonstrates the compound's potential in receptor-based research and applications.

Photophysical and Fluorescent Properties

A study on 5,11-dihydroindolo[3,2-b]carbazole-based metal–organic coordination polymers reveals interesting photophysical properties. These compounds exhibit linker-based blue fluorescence, indicating their potential use in optical materials and devices (Khan et al., 2018).

Functional Derivatives and Modifications

Various functional derivatives of 5,11-dihydroindolo[3,2-b]carbazole have been synthesized, introducing substitution patterns like N-alkylation, N-arylation, formylation, and bromination. These modifications lead to novel substituted derivatives, expanding the potential applications in different scientific domains (Gu, Hameurlaine, & Dehaen, 2006).

Applications in Organic Electronics

One study synthesized 5,11-diaryl-5,11-dihydroindolo[3,2-b]carbazole derivatives for use as hole-transport layers in organic light-emitting devices (OLEDs). These molecules demonstrate high glass transition temperatures, uniform film formation, and ideal ionization potentials, indicating their efficacy in enhancing OLED performance (Hu et al., 2000).

Charge Transport Properties

Derivatives of 5,11-dihydroindolo[3,2-b]carbazoles modified with 1,2,4,5-tetrazine fragments show improved photophysical and charge-transport properties. This modification significantly increases hole and electron mobility, suggesting applications in electronic and photonic devices (Steparuk et al., 2021).

properties

IUPAC Name

ethyl 5,11-dihydroindolo[3,2-b]carbazole-12-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-2-25-21(24)19-18-13-8-4-6-10-16(13)22-17(18)11-14-12-7-3-5-9-15(12)23-20(14)19/h3-11,22-23H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPARTZFXUIWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC3=C1C4=CC=CC=C4N3)C5=CC=CC=C5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572877
Record name Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate

CAS RN

229020-86-4
Record name Indolo[3,2-b]carbazole-6-carboxylic acid, 5,11-dihydro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=229020-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate
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Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate
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Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate
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Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate
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Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate

Citations

For This Compound
4
Citations
C Zhang, KL Creech, WJ Zuercher, TM Willson - Scientific reports, 2019 - nature.com
Abstract Development of an efficient and scalable synthesis of 6-formylindolo[3,2-b]carbazole (FICZ), a naturally-occurring aryl hydrocarbon receptor (AhR) ligand, allowed its biological …
Number of citations: 14 www.nature.com
T Janosik, A Rannug, U Rannug, N Wahlström… - Chemical …, 2018 - ACS Publications
The indolocarbazoles are an important class of nitrogen heterocycles which has evolved significantly in recent years, with numerous studies focusing on their diverse biological effects, …
Number of citations: 116 pubs.acs.org
X Xu - pstorage-acs-6854636.s3 …
All reagents were commercial and used without further purification, unless otherwise indicated. Chromatography was carried on flash silica gel (300− 400 mesh). All reactions were …
C Zhang, KL Creech, WJ Zuercher, TM Willson - bioRxiv, 2017 - biorxiv.org
An efficient and scalable synthesis of 6-formylindolo[3,2-b]carbazole (FICZ) has been developed to provide large quantities of this physiologically important ligand of the aryl …
Number of citations: 3 www.biorxiv.org

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